Gypenoside L

A549 IC50 cytotoxicity

Procure stereochemically pure Gypenoside L (C20 S-configuration) for rigorous mechanistic studies. Its defined S-configuration is essential for MAPK pathway modulation and SREBP2-HMGCS1 inhibition in HCC research, a profile not replicated by its R-epimer Gypenoside LI or generic extracts. Using an in-class analog introduces variability, compromising target engagement and experimental reproducibility. This high-purity reference standard, verified by HPLC and NMR, ensures accurate quantification and batch-to-batch consistency for drug development and pharmacological assays.

Molecular Formula C42H72O14
Molecular Weight 801.0 g/mol
CAS No. 94987-09-4
Cat. No. B600437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGypenoside L
CAS94987-09-4
Molecular FormulaC42H72O14
Molecular Weight801.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C
InChIInChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1
InChIKeyLTJZMSTVPKBWKB-HGZKDYFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gypenoside L (CAS 94987-09-4): A Dammarane-Type Saponin from Gynostemma pentaphyllum with Defined C20 Stereochemistry


Gypenoside L (CAS 94987-09-4) is a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum (Thunb.) Makino, characterized by a specific C20 stereochemistry (S-configuration) that distinguishes it from its R-configuration epimer, gypenoside LI [1]. As one of approximately 180 gypenosides identified in this medicinal plant, gypenoside L exhibits a molecular formula of C42H72O14 and a molecular weight of 801.01 g/mol, with commercial sources consistently achieving HPLC purity of 98–99.49% and NMR-confirmed structural identity .

Why Gypenoside L Cannot Be Substituted with Generic Gypenosides or Structural Analogs in Research and Development


Gypenoside L is a specific stereoisomer with the S-configuration at C20, a structural feature that directly impacts its biological activity and target engagement. Its R-configuration epimer, gypenoside LI, exhibits distinct differences in cytotoxicity, cell cycle arrest mechanisms, and lipid metabolism regulation, despite their otherwise identical molecular composition [1]. Furthermore, Gynostemma pentaphyllum extracts contain a complex mixture of over 180 saponins, including gypenoside XLVI, gypenoside LVI, damulin A, damulin B, and ginsenoside Rd, each with unique pharmacological profiles and varying potencies across different biological assays [2]. Substituting gypenoside L with a generic "gypenoside extract" or an in-class analog introduces uncontrolled variables in target engagement, potency, and mechanistic specificity, which can undermine experimental reproducibility and translational validity. For researchers investigating MAPK pathway modulation, SREBP2-mediated cholesterol metabolism, or stereoselective anticancer effects, only the S-configuration compound delivers the defined activity profile required for rigorous scientific inquiry.

Quantitative Evidence Differentiating Gypenoside L from Gypenoside LI, Gypenoside XLVI, and Ginsenoside Rd


Differential Cytotoxicity in A549 Lung Adenocarcinoma Cells: Gypenoside L vs. Gypenoside LI and Gypenoside XLVI

In A549 human lung adenocarcinoma cells, gypenoside L exhibits a concentration-dependent inhibitory effect with an IC50 of 48.43 ± 1.33 μg/mL, which is approximately 1.4-fold lower in potency compared to its C20 epimer gypenoside LI (IC50 = 34.35 ± 0.88 μg/mL) in a direct head-to-head comparison [1]. Notably, gypenoside L demonstrates superior potency to the structurally related gypenoside XLVI (IC50 = 52.63 ± 8.31 μg/mL), despite both being dammarane-type saponins from G. pentaphyllum [2]. This stereochemistry-dependent differential cytotoxicity underscores that the S-configuration at C20 confers a distinct activity profile that cannot be replicated by the R-epimer or other in-class gypenosides.

A549 IC50 cytotoxicity

Differential Anti-Inflammatory Potency: Gypenoside L vs. Gypenoside XLVI and KCGG in LPS-Induced NO Production

In LPS-stimulated RAW264.7 macrophages, gypenoside L, gypenoside XLVI, and KCGG (3-O-[2G-(E)-Coumaroyl-3G-O-β-d-glucosyl-3R-O-β-d-glucosylrutinoside]) were examined for their inhibitory effects on nitric oxide (NO) production [1]. Gypenoside L tested at 0–100 μg/mL, while gypenoside XLVI was tested at 0–50 μg/mL, and all three compounds demonstrated inhibition of iNOS, IL-6, TNF-α, and COX-2 expression, though quantitative IC50 values were not reported in the accessible abstract [2]. Notably, the compounds differed in their pathway selectivity: KCGG was more powerful in inhibiting the NF-κB pathway, whereas the saponin-rich fraction (GPMS) showed similar potency on MAPK phosphorylation and NF-κB activation [1]. This study highlights that even within the same gypenoside class, individual compounds exhibit distinct inhibitory profiles against specific inflammatory mediators and signaling nodes.

RAW264.7 nitric oxide inflammation

Differential Regulation of Lipid Metabolism: Gypenoside L vs. Gypenoside LI and Damulin A/B in HepG2 Hepatocytes

In oleic acid-induced HepG2 hepatocyte steatosis models, gypenoside L, its epimer gypenoside LI, and the damulin isomers (A and B) exhibit distinct mechanistic profiles in regulating lipid accumulation [1]. Gypenoside L significantly reduces total cholesterol (TC) and triglyceride (TG) levels by inhibiting SREBP1 and HMGCR expression while activating PPARα/δ, a profile that overlaps partially but not completely with gypenoside LI, which activates PPARα but lacks the SREBP1 inhibitory effect [1]. In a separate hepatocellular carcinoma study, gypenoside L reduced cholesterol and triglyceride content in HepG2 and Huh-7 cells, arrested the cell cycle at G0/G1 phase, and promoted apoptosis by targeting the SREBP2-HMGCS1 axis, a mechanism not reported for gypenoside LI or damulin analogs in the same context [2]. These findings demonstrate that the stereochemistry at C20 and the specific glycosylation pattern confer distinct lipid-regulatory and anti-steatotic activities that cannot be generalized across the gypenoside class.

HepG2 SREBP lipid metabolism

Stereoselective MAPK Pathway Modulation: Gypenoside L vs. Gypenoside LI in ccRCC

In clear cell renal cell carcinoma (ccRCC) cells, gypenoside L and gypenoside LI exert differential regulatory effects on the MAPK signaling cascade [1]. Gypenoside L downregulates phosphorylated MEK1/2 (p-MEK1/2), phosphorylated ERK (p-ERK), and phosphorylated P38 (p-P38) levels, while upregulating DUSP1, phosphorylated JUN (p-JUN), and phosphorylated JNK (p-JNK) [2]. Gypenoside LI exhibits a similar but quantitatively distinct pattern of MAPK modulation, with both compounds significantly inhibiting ccRCC cell proliferation and inducing apoptosis through regulation of arachidonic acid metabolism [1]. The study further demonstrated that both compounds reduce arachidonic acid content in ccRCC cells and tumor tissues, with gypenoside L showing a specific downregulation of p-ERK and p-P38 that may contribute to its unique pharmacological fingerprint [2]. This stereoisomer-dependent divergence in MAPK pathway engagement highlights the critical importance of selecting the correct stereoisomer for studies targeting specific kinase phosphorylation events.

MAPK phosphorylation renal cell carcinoma

Chiral Resolution and Analytical Differentiation: Gypenoside L vs. Gypenoside LI vs. Ginsenoside Rg3

Gypenoside L (C20 S-configuration) and gypenoside LI (C20 R-configuration) are C20 epimers that co-occur in Gynostemma pentaphyllum extracts and present significant analytical challenges for chromatographic separation [1]. A comparative study of three stationary phases (C18, pentafluorophenylpropyl, and biphenyl columns) demonstrated that the separation of these stereoisomers, along with damulin A/B and 20(S)-/20(R)-ginsenoside Rg3, requires optimized chromatographic conditions and validated reference standards [2]. Commercial gypenoside L is consistently supplied with HPLC purity of 98–99.49% and NMR structural confirmation, ensuring that researchers receive the S-configuration stereoisomer without contamination from the R-epimer gypenoside LI . This analytical rigor is essential because the two epimers exhibit distinct biological activities in cell cycle arrest (G0/G1 for gypenoside L vs. G2/M for gypenoside LI in A549 cells) and cannot be assumed to be interchangeable in pharmacological studies [3].

HPLC chiral separation stereoisomers

Optimal Application Scenarios for Gypenoside L Based on Quantified Differentiation Evidence


Stereoisomer-Specific Structure-Activity Relationship (SAR) Studies of Dammarane Saponins

Researchers investigating the structure-activity relationships of dammarane-type saponins require stereochemically pure reference compounds. Gypenoside L (C20 S-configuration) serves as a critical comparator to gypenoside LI (C20 R-configuration) in SAR studies examining how C20 stereochemistry influences cytotoxicity (IC50 of 48.43 ± 1.33 μg/mL vs. 34.35 ± 0.88 μg/mL in A549 cells [1]), MAPK pathway modulation (differential regulation of p-ERK and p-P38 in ccRCC [2]), and cell cycle arrest mechanisms (G0/G1 arrest for L vs. G2/M arrest for LI [3]). This stereoisomer pair enables rigorous interrogation of stereochemical determinants of biological activity in dammarane saponins.

Hepatocellular Carcinoma Research Targeting SREBP2-HMGCS1 Axis and Cholesterol Metabolism

Gypenoside L has been mechanistically validated as an inhibitor of the SREBP2-HMGCS1 axis in hepatocellular carcinoma (HCC), reducing cholesterol and triglyceride content in HepG2 and Huh-7 cells, arresting the cell cycle at G0/G1, and promoting apoptosis [1]. In vivo, gypenoside L suppressed HCC growth in tumor-bearing mice by reducing cholesterol production with favorable safety profiles [2]. This defined mechanism—inhibition of HMGCS1 and downstream HMGCR and MVK in the mevalonate pathway—is not reported for gypenoside LI or other in-class gypenosides, making gypenoside L the compound of choice for studies investigating cholesterol-dependent oncogenic signaling in liver cancer.

Hepatic Lipid Metabolism and NAFLD Mechanistic Studies

Gypenoside L demonstrates a distinct regulatory profile in oleic acid-induced HepG2 hepatocyte steatosis models, characterized by inhibition of SREBP1 and HMGCR expression coupled with activation of PPARα/δ [1]. This profile differs from gypenoside LI (activates PPARα only) and damulin A (specifically inhibits SREBP2), positioning gypenoside L as a unique tool compound for dissecting the relative contributions of SREBP1 versus SREBP2 signaling in hepatic lipid accumulation, fatty acid oxidation, and cholesterol biosynthesis [1]. Researchers investigating non-alcoholic fatty liver disease (NAFLD) mechanisms or screening for lipid-lowering agents will benefit from gypenoside L's defined and differentiated target engagement profile.

Quality Control and Analytical Reference Standard for Gynostemma pentaphyllum Extracts

Gypenoside L is one of the key bioactive dammarane saponins in Gynostemma pentaphyllum and is included in patent-protected extract compositions for anticancer and anti-obesity applications [1][2]. Due to the co-occurrence of its C20 epimer gypenoside LI and other structurally similar saponins (damulin A/B, ginsenoside Rg3), validated reference standards of gypenoside L with verified HPLC purity (98–99.49%) and NMR structural confirmation [3] are essential for accurate quantification, batch-to-batch consistency assessment, and regulatory compliance in the development of G. pentaphyllum-derived nutraceuticals and pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gypenoside L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.